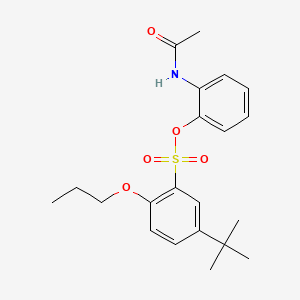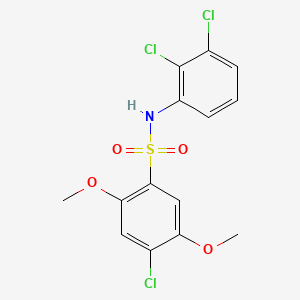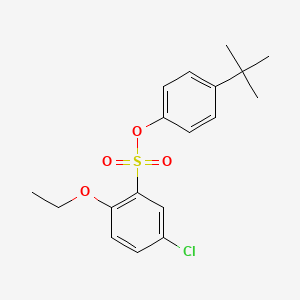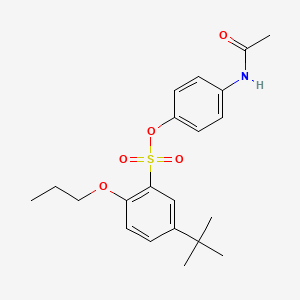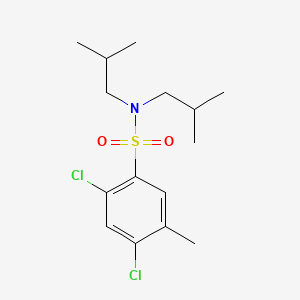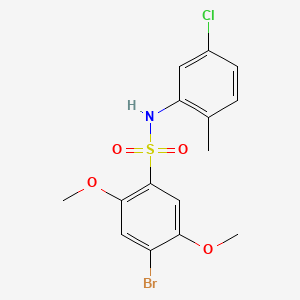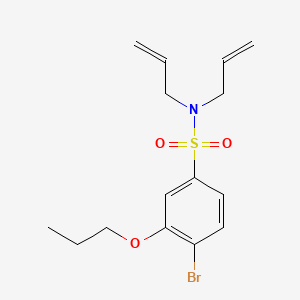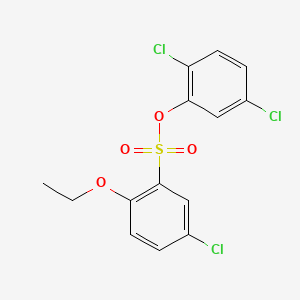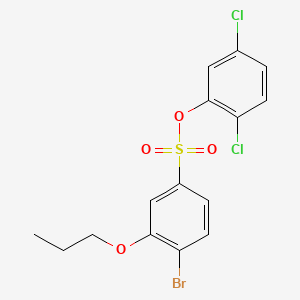
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of two chlorine atoms, one bromine atom, and a propoxy group attached to a benzene ring, which is further connected to a sulfonate group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of 2,5-dichlorophenyl benzene to introduce the bromine atom. This is followed by the propoxylation of the benzene ring to attach the propoxy group. Finally, the sulfonation of the benzene ring is carried out to introduce the sulfonate group. The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the use of automated systems to control the reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction Reactions: The sulfonate group can be reduced to form thiols or sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. The reactions are often carried out in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are typically carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: The major products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: The major products include sulfoxides and sulfones.
Reduction Reactions: The major products include thiols and sulfides.
Scientific Research Applications
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its sulfonate group can mimic the phosphate group in biological molecules, making it useful in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and detergents. Its unique properties make it valuable in formulations requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged residues in proteins, leading to enzyme inhibition or modulation of protein function. The bromine and chlorine atoms can participate in halogen bonding, further stabilizing the interaction with the target molecules. The propoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorophenyl 4-bromo-3-methoxybenzene-1-sulfonate: Similar structure but with a methoxy group instead of a propoxy group.
2,5-Dichlorophenyl 4-bromo-3-ethoxybenzene-1-sulfonate: Similar structure but with an ethoxy group instead of a propoxy group.
2,5-Dichlorophenyl 4-bromo-3-butoxybenzene-1-sulfonate: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate is unique due to the presence of the propoxy group, which imparts specific chemical and physical properties. The propoxy group enhances the compound’s solubility in organic solvents and its ability to interact with hydrophobic regions of biological targets. This makes it distinct from similar compounds with different alkoxy groups, providing unique advantages in various applications.
Properties
IUPAC Name |
(2,5-dichlorophenyl) 4-bromo-3-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrCl2O4S/c1-2-7-21-14-9-11(4-5-12(14)16)23(19,20)22-15-8-10(17)3-6-13(15)18/h3-6,8-9H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAJEFNFGAKVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrCl2O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


